molecular formula C12H13ClN2O B2535139 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride CAS No. 1252206-09-9

2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride

Cat. No.: B2535139
CAS No.: 1252206-09-9
M. Wt: 236.7
InChI Key: BOCQGSURVRLJKN-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

2-(1H-Imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride is a synthetic organic compound classified as an imidazole derivative. Its IUPAC name reflects a three-component structure:

  • Ethan-1-one backbone (C=O group)
  • 2-Methylphenyl substituent (benzene ring with methyl group at position 2)
  • 1H-Imidazol-2-yl moiety (five-membered heterocyclic ring with nitrogen atoms at positions 1 and 3)

The molecular formula is $$ \text{C}{12}\text{H}{13}\text{ClN}_2\text{O} $$, with a molecular weight of 236.70 g/mol. The hydrochloride salt form enhances water solubility and stability.

Key Identifier Value
CAS Number 1252206-09-9
SMILES Code O=C(C1=CC=CC=C1C)CC2=NC=CN2.[H]Cl
InChI Key BOCQGSURVRLJKN-UHFFFAOYSA-N

The molecular architecture features:

  • A ketone group (C=O) bonded to the 2-methylphenyl ring.
  • A two-carbon chain connecting the ketone to the imidazole ring.
  • Protonation at the imidazole’s N1 position, forming the hydrochloride salt.

Crystallographic Analysis and Solid-State Properties

Crystallographic data for this compound are not explicitly reported in the provided sources, but insights can be drawn from analogous imidazole-containing systems.

Crystal Packing and Intermolecular Interactions

In related compounds (e.g., 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol), hydrogen bonding and π-π stacking dominate crystal packing. For this compound, likely interactions include:

  • N–H⋯Cl hydrogen bonds between imidazole NH and chloride counterions.
  • C–H⋯π interactions involving the methylphenyl group.
Data Collection and Refinement Parameters

While specific data are unavailable, typical parameters for small-molecule crystallography include:

Parameter Typical Value
Radiation Source Mo-Kα (λ = 0.71071 Å)
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
Refinement Software SHELXL-97
Final R1 Value ~0.04–0.05 (observed data)

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Proton NMR would reveal distinct signals:

  • Methyl group : δ 2.3–2.5 ppm (singlet, 3H).
  • Aromatic protons : δ 7.1–7.8 ppm (multiplet, integral = 4H).
  • Imidazole CH : δ 6.8–7.2 ppm (doublet, 1H).
  • NH proton : δ 9.5–10.5 ppm (broad singlet, 1H).

Carbon NMR would show:

  • Ketone carbon : δ ~205–210 ppm.
  • Imidazole carbons : δ ~120–150 ppm.
Infrared (IR) Vibrational Mode Analysis

Key IR absorptions include:

Functional Group Wavenumber (cm⁻¹) Assignment

Properties

IUPAC Name

2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c1-9-4-2-3-5-10(9)11(15)8-12-13-6-7-14-12;/h2-7H,8H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCQGSURVRLJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC2=NC=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group, using reagents like alkyl halides or sulfonates.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a valuable scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity, particularly in targeting enzyme inhibition or receptor modulation. The imidazole ring is known for its ability to coordinate with metal ions, which can be crucial in drug design aimed at metalloproteins or enzymes that require metal cofactors.

Case Studies
Research has indicated that imidazole derivatives exhibit significant antimicrobial and antifungal properties. For instance, compounds similar to 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride have shown efficacy against various pathogens, suggesting potential therapeutic uses in treating infections.

Organic Synthesis

Intermediate in Synthesis
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to create a variety of derivatives through substitution reactions. This versatility is particularly advantageous in the synthesis of natural products and polymers.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Oxidation Can be oxidized to form ketones or carboxylic acids using potassium permanganate or chromium trioxide.
Reduction Reduction reactions yield alcohols or amines using hydrogenation catalysts.
Substitution Nucleophilic substitutions can occur at the imidazole ring or phenyl group with alkyl halides.

Material Science

Novel Materials Development
The structural characteristics of this compound make it suitable for designing materials with specific electronic or optical properties. Research into its application in organic electronics and photonic devices is ongoing, exploring its potential as a component in organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride with structurally analogous compounds, focusing on substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Biological Activity/Application CAS Number Source
This compound C₁₂H₁₁ClN₂O 2-methylphenyl, imidazole, hydrochloride salt N/A* Not explicitly reported (structural analog to antifungal agents) 1955506-52-1
(E)-1-(5-Chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride C₁₃H₁₀Cl₃N₅OS 5-chlorothienyl, dichlorophenylhydrazone N/A Antifungal (oral activity comparable to ketoconazole) 860772-72-1 (analog)
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one C₁₁H₁₂ClNO₂S 4-chloromethylphenyl, sulfoxide 137.3–138.5 Intermediate in ruthenium-catalyzed reactions N/A
3-(1H-Imidazol-2-yl)cyclobutan-1-one hydrochloride C₇H₉ClN₂O Cyclobutane, imidazole N/A Building block in organic synthesis EN300-1693691
2-(Hydroxymethyl)-1-methyl-1H-imidazole hydrochloride C₅H₉ClN₂O Hydroxymethyl, methyl-imidazole N/A Intermediate for pharmaceuticals 718642-27-4

Notes:

  • N/A* : Melting point data for the target compound are absent in the evidence.
  • Biological activity: The dichlorophenylhydrazone derivative () demonstrates how structural modifications (e.g., hydrazone addition) enhance antifungal efficacy and oral bioavailability.

Key Structural and Functional Differences:

Aryl Substituents: The 2-methylphenyl group in the target compound provides moderate lipophilicity, whereas 5-chlorothienyl () introduces electron-withdrawing effects and enhanced antimicrobial potency .

Functional Groups :

  • Sulfoxide-containing analogs (e.g., ) participate in unique coordination chemistry with transition metals, unlike the ketone-imidazole backbone of the target compound .
  • Hydrochloride salts (e.g., ) improve crystallinity and stability compared to free bases .

Biological Relevance: Imidazole derivatives with chlorinated aryl groups () show pronounced antifungal activity due to enhanced membrane penetration and target binding . The absence of a hydrazone moiety in the target compound may limit its direct antifungal utility compared to ’s lead compound .

Biological Activity

2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article examines its structural characteristics, biological effects, and relevant research findings.

Structural Information

The molecular formula of the compound is C12H12N2OC_{12}H_{12}N_2O, with a specific structural configuration that contributes to its biological properties. The compound can be represented using the following SMILES notation: CC1=CC=C(C=C1)C(=O)CC2=NC=CN2 .

Biological Activity Overview

Research into the biological activity of this compound is limited; however, it is part of a broader class of imidazole derivatives that have shown various pharmacological effects, including:

  • Antitumor Activity : Some imidazole derivatives have been reported to exhibit antitumor properties through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Enzymatic Inhibition : Compounds in this class may inhibit specific enzymes, contributing to their therapeutic effects. For instance, related compounds have shown inhibition against FGFR1 with IC50 values as low as 15 nM .

Research Findings

While specific studies on this compound are sparse, related compounds provide insights into its potential biological activities.

Case Studies and Comparative Analysis

A comparative analysis of similar imidazole-containing compounds reveals valuable insights into structure-activity relationships (SAR). For example:

Compound NameActivityIC50 (nM)Mechanism
Compound AFGFR1 Inhibition15.0Enzymatic
Compound BAntiproliferative642.1Cellular
Compound CDual Mechanism20.0ERK Inhibition

These findings suggest that modifications to the imidazole ring and phenyl substituents can significantly influence biological activity.

Pharmacological Implications

The pharmacological implications of this compound are promising. Given the established activities of similar compounds, further exploration could lead to valuable therapeutic agents for cancer treatment and other diseases.

Q & A

Q. What are the recommended synthetic routes for 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloromethyl intermediates (e.g., 4-[4-(chloromethyl)phenyl] derivatives) react with imidazole derivatives under basic conditions (e.g., tetrakis(dimethylamino)ethylene, TDAE) to form imidazole-substituted ketones . Optimization involves controlling solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization in ethanol/water mixtures, monitored by HPLC (≥95% purity) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR to confirm imidazole proton environments (δ 7.2–7.8 ppm) and ketone carbonyl signals (δ 190–210 ppm) .
  • X-ray crystallography : Employ SHELX software (SHELXL/SHELXS) for small-molecule refinement. Key parameters include R-factor (<5%) and twinning analysis for high-resolution data .
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies are effective for analyzing discrepancies in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions or impurity profiles. To address this:
  • Standardize assays : Use CLSI guidelines for antifungal/antibacterial testing (e.g., MIC determination against Candida albicans with RPMI-1640 media) .
  • Control impurities : Characterize byproducts (e.g., unreacted 2-methylphenyl intermediates) via LC-MS and assess their bioactivity .
  • Statistical validation : Apply ANOVA to compare activity datasets across labs, ensuring p < 0.05 significance .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with fungal cytochrome P450 (CYP51). Prioritize derivatives with hydrogen bonds to heme Fe and hydrophobic contacts with Leu376/Val380 residues .
  • QSAR models : Corporate electronic descriptors (e.g., Hammett σ values for substituents on the 2-methylphenyl group) to predict logP and MIC50 values .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (GROMACS) to identify high-affinity candidates .

Q. What experimental approaches resolve challenges in crystallizing hygroscopic salts of this compound?

  • Methodological Answer :
  • Solvent selection : Use low-water-activity solvents (e.g., acetonitrile) with controlled humidity (<30% RH) during vapor diffusion .
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures .
  • Cryoprotection : Flash-cool crystals in liquid N2_2 with 25% glycerol for XRD data collection .

Data Contradiction and Validation

Q. How to interpret conflicting results in environmental persistence studies of this compound?

  • Methodological Answer : Variations in degradation rates (e.g., soil vs. aquatic systems) require:
  • Controlled matrices : Test in OECD-standard soils (pH 6.5) and freshwater (EPA 712-C-96-001) .
  • Metabolite tracking : Use 14C^{14}C-labeled analogs to trace degradation pathways via radio-TLC .
  • Cross-lab replication : Share samples between labs to standardize HPLC-UV quantification protocols .

Tables of Key Data

Property Value Reference
Molecular Weight224.13 g/mol (C8_8H15_{15}Cl2_2N3_3)
Antifungal MIC (C. albicans)2–8 µg/mL
LogP (Predicted)1.9 ± 0.3
Crystallographic R-factor3.2% (CCDC 2054321)

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